molecular formula C24H28N4O2 B12715396 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- CAS No. 133307-97-8

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)-

カタログ番号: B12715396
CAS番号: 133307-97-8
分子量: 404.5 g/mol
InChIキー: BGCZSFLRJBZLKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- (CAS: 133307-97-8) is a spirocyclic benzodiazepine derivative with the molecular formula C₂₄H₂₈N₄O₂ (molar mass: 404.50 g/mol) . This compound features a unique spirocyclic architecture combining a benzodiazepine core fused with a cyclopentane ring and a 4-nitrophenyl substituent. Its structural complexity confers notable biological activities, including monoamine oxidase (MAO) inhibition and anticonvulsant properties, as demonstrated in preclinical studies .

The synthesis of this compound involves multi-step reactions, including spirocyclization and nucleophilic substitution, with structural validation via NMR, IR, and mass spectrometry .

特性

CAS番号

133307-97-8

分子式

C24H28N4O2

分子量

404.5 g/mol

IUPAC名

4-nitro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline

InChI

InChI=1S/C24H28N4O2/c29-28(30)19-12-10-18(11-13-19)25-16-17-27-23-9-2-1-7-22(23)26-21-8-5-6-20(21)24(27)14-3-4-15-24/h1-2,7,9-13,20,25H,3-6,8,14-17H2

InChIキー

BGCZSFLRJBZLKH-UHFFFAOYSA-N

正規SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)[N+](=O)[O-]

製品の起源

United States

準備方法

合成ルートと反応条件

スピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H)、1'-シクロペンタン)-9-エタンアミン、1,2,3,10a-テトラヒドロ-N-(4-ニトロフェニル)-の合成は、通常、多成分反応(MCR)を含みます。一般的な方法の1つは、触媒の存在下で、芳香族o-ジアミンとケトンを縮合させることです。たとえば、BiCl3触媒によるワンポット縮合環化プロセスを使用して、1,5-ベンゾジアゼピンを良好な収率から優れた収率で生成することができます 別の方法は、テトラゾール環を含む官能化ジアゼピンの合成のために、[bmim]5[PNiW11O39]·3H2Oなどの有機無機ハイブリッド触媒を使用することです .

工業生産方法

この化合物の工業生産には、高い効率と環境に優しい性質のために、金属有機構造体(MOF)を触媒として使用することが含まれる場合があります。たとえば、MOF-235(Fe)は、1,5-ベンゾジアゼピンの合成における触媒特性を示しています フェロセン固定化活性炭を不均一触媒として使用することも別の方法であり、溶媒なしで穏やかな反応条件下でワンポット合成のための安全なプロトコルを提供します .

化学反応の分析

科学研究の用途

スピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H)、1'-シクロペンタン)-9-エタンアミン、1,2,3,10a-テトラヒドロ-N-(4-ニトロフェニル)-は、さまざまな科学研究の用途があります。

科学的研究の応用

Anticancer Potential : Research indicates that spiro compounds like this one exhibit antiproliferative effects against various cancer cell lines. Studies have shown promising results against human colon carcinoma and prostate carcinoma cells, suggesting potential applications in cancer therapy.

Mechanism of Action : Interaction studies focus on the binding affinity and mechanisms with biological targets. The rigid structure and spatial arrangement of spiro compounds allow them to interact with various receptors and enzymes, which is crucial for understanding their pharmacodynamics and optimizing therapeutic efficacy.

Case Studies

Several studies have documented the synthesis and biological evaluation of substituted derivatives of this compound. For instance:

  • Monoamine Oxidase Inhibitory Studies : A study synthesized sixteen new derivatives of spiro compounds and evaluated their inhibitory effects on monoamine oxidase enzymes. The results indicated significant anticonvulsant activity in some derivatives .
  • Anticancer Activity Evaluation : Various derivatives have been tested for their efficacy against different cancer cell lines, showing varying degrees of antiproliferative activity depending on structural modifications .

作用機序

スピロ(ベンゾ(b)シクロペンタ(e)(1,4)ジアゼピン-10(9H)、1'-シクロペンタン)-9-エタンアミン、1,2,3,10a-テトラヒドロ-N-(4-ニトロフェニル)-の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、受容体または酵素に結合することによって、その活性を調節することでその効果を発揮する可能性があります。たとえば、ベンゾジアゼピンは、γ-アミノ酪酸(GABA)受容体に相互作用して、中枢神経系への抑制効果を高めると知られています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of spirocyclic benzodiazepines. Key analogues include:

Compound Name (Abbreviated) Molecular Formula Substituent Key Features Biological Activity
Target compound (4-nitrophenyl) C₂₄H₂₈N₄O₂ 4-NO₂-C₆H₄ High polarity, electron-withdrawing group MAO inhibition (IC₅₀: ~10 μM), anticonvulsant
4-Methylphenyl derivative (CAS: 133307-92-3) C₂₅H₃₁N₃ 4-CH₃-C₆H₄ Lipophilic, electron-donating group Moderate MAO inhibition (IC₅₀: ~25 μM), reduced toxicity
Methylpiperidinylpropyl derivative (CAS: LS-145817) C₂₇H₃₈N₄ 3-(2-methylpiperidinyl)propyl Bulky substituent, enhanced solubility Unreported bioactivity; structural interest
Key Observations:
  • Electron-withdrawing vs. donating groups : The 4-nitrophenyl group in the target compound enhances MAO inhibitory activity compared to the 4-methylphenyl analogue, likely due to stronger interactions with the enzyme’s active site .
Target Compound:
  • Synthesized via FeBr₃-catalyzed Nazarov cyclization and subsequent nucleophilic substitution, achieving ~65% yield .
  • Key intermediates: 2,3,3a,4-Tetrahydrocyclopenta[b]indole derivatives .
Analogues:
  • 4-Methylphenyl derivative : Prepared under similar conditions but with 4-methylaniline, yielding ~55% due to steric hindrance .
  • Spiro[indene-1,4′-quinoline] derivatives: Synthesized via TCT (trichloroisocyanuric acid)-catalyzed reactions under mild conditions, highlighting versatility in spirocyclic synthesis .

Spectroscopic and Physicochemical Data

Parameter Target Compound (4-Nitrophenyl) 4-Methylphenyl Derivative Spiro[indene-1,4′-quinoline]
¹H-NMR (δ, ppm) Aromatic protons: 7.32–6.57; spiro-H: 3.98 Aromatic protons: 7.30–6.70 Aromatic protons: 7.25–6.80
¹³C-NMR (δ, ppm) 178.2 (C=O), 139.3 (Ar-C) 175.8 (C=O), 138.9 (Ar-C) 176.5 (C=O), 137.2 (Ar-C)
MS (m/z) 404.50 (M⁺) 373.54 (M⁺) 240 (M⁺)
LogP 2.8 (estimated) 3.5 2.1
Notes:
  • The target compound’s lower LogP (2.8 vs.
  • The spiro[indene-1,4′-quinoline] derivative’s simpler structure correlates with lower molecular weight (240 g/mol) and distinct fragmentation patterns in MS .

生物活性

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its fused rings comprising a diazepine and a cyclopentane, along with a nitrophenyl substituent that enhances its chemical diversity and potential biological activity. The structural complexity of this compound suggests significant interactions with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O2C_{24}H_{27}N_{3}O_{2}, indicating a diverse range of functional groups that contribute to its biological activity. The spiro linkage between the rings provides unique three-dimensional geometry that may facilitate interactions with various biological targets.

Biological Activity

Mechanisms of Action

The biological activity of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine is hypothesized to involve interactions with specific receptors or enzymes in the body. For instance, compounds within the benzodiazepine class typically interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system . This mechanism may contribute to its potential applications in treating neurological disorders.

Research Findings

Recent studies have demonstrated various biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have indicated that spiro compounds exhibit antiproliferative effects against several cancer cell lines, including human colon carcinoma and prostate carcinoma cells. These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Other research has highlighted the antimicrobial potential of similar spiro compounds. For example, certain derivatives showed significant activity against both bacterial and fungal strains in laboratory assays . This property could be attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Neuropharmacological Effects : Studies have suggested potential antianxiety and anticonvulsant properties linked to spiro compounds. These effects are likely mediated through modulation of neurotransmitter systems in the brain.

Data Table: Summary of Biological Activities

Activity Type Observation Reference
AnticancerInhibition of growth in colon and prostate cancer
AntimicrobialSignificant activity against bacteria and fungi
NeuropharmacologicalPotential antianxiety and anticonvulsant effects

Case Studies

  • In Vitro Anticancer Study : A study published in a peer-reviewed journal reported the synthesis and testing of several spiro compounds against various cancer cell lines. The results indicated that specific structural modifications enhanced their antiproliferative activity significantly. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of spiro derivatives using minimum inhibitory concentration (MIC) assays against a panel of pathogens. The results demonstrated that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Q & A

Basic: What synthetic and spectroscopic methods are used to prepare and confirm the structure of this spiro-diazepine derivative?

Answer:
The synthesis involves cyclocondensation of substituted precursors under controlled conditions, followed by purification via column chromatography. Structural confirmation relies on elemental analysis (C, H, N), IR spectroscopy (to identify functional groups like NH or aromatic C=C), and advanced NMR techniques. For example:

  • ¹H NMR (CDCl₃, 400 MHz): Signals at δ 7.32 (d, aromatic H), 3.98 (bs, NH), and 2.04–1.46 (m, cyclopentane protons) confirm backbone connectivity .
  • ¹³C NMR resolves spiro-junction carbons (e.g., δ 178.0 for carbonyl groups) and cyclopentane carbons (δ 24–33 ppm) .
  • LCMS (m/z 241.29 [M+H]⁺) verifies molecular weight .

Basic: How are substituents (e.g., 4-nitrophenyl) introduced, and how do they influence reactivity?

Answer:
The 4-nitrophenyl group is introduced via nucleophilic substitution or condensation reactions. The nitro group’s electron-withdrawing nature enhances electrophilicity at the diazepine core, facilitating ring closure. Substituent positioning is critical: para-nitro groups improve stability and pharmacological activity by modulating electronic effects .

Advanced: What methodological approaches are used to evaluate MAO inhibitory and anticonvulsant activities?

Answer:

  • MAO Inhibition (In Vitro):
    • Use purified MAO-A/MAO-B enzymes with substrates like kynuramine.
    • Measure inhibition via UV-spectrophotometry (λ = 314 nm for H₂O₂ byproduct).
    • Compounds with >50% inhibition at 10 µM are considered potent .
  • Anticonvulsant Testing (In Vivo):
    • Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.
    • Monitor latency to clonic-tonic seizures and mortality rates. High LD₅₀ (>500 mg/kg) indicates low toxicity .

Data Contradiction Analysis:
If a compound shows MAO inhibition but no anticonvulsant activity, evaluate blood-brain barrier penetration (via logP calculations) or test metabolite stability using HPLC-MS .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

  • Substituent Variation: Synthesize analogs with substituents at the phenyl ring (e.g., -Cl, -OCH₃) and spiro-junction.
  • Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to identify binding interactions with MAO-B or GABA receptors.
  • Key Findings from :
    • N-(4-nitrophenyl) derivatives show superior MAO-B inhibition (IC₅₀ ~2 µM) compared to unsubstituted analogs.
    • Spiro-cyclopentane enhances conformational rigidity, improving target selectivity .

Advanced: How to optimize synthetic yield and purity for scale-up studies?

Answer:

  • Catalyst Screening: Ferrocene-anchored activated carbon (used in analogous spiro compounds) improves reaction efficiency (65–85% yield) by enhancing electron transfer .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification: Employ gradient elution in flash chromatography (hexane:EtOAc) to separate regioisomers, as seen in methyl-substituted derivatives .

Advanced: How to integrate findings into a theoretical framework for neurological drug development?

Answer:

  • Conceptual Linkage: Align results with monoamine theory (MAO’s role in neurotransmitter regulation) or GABAergic modulation (for anticonvulsants).
  • Methodological Alignment: Design dose-response studies to validate target engagement and use computational models (e.g., molecular dynamics) to predict off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。